Although the synthesis of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid is not specifically outlined, the synthesis of similar compounds, such as 4-[(dimethylphenyl)amino]-4-oxobut-2-enoic acid isomers [] and N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]- benzoyl]-L-glutamic acid (5-DACTHF) [], provides insights into potential synthetic strategies. These strategies often involve multi-step reactions with various reagents and conditions. For instance, the synthesis of 5-DACTHF involves the condensation of a hemiaminal intermediate with dimethyl N-(4-aminobenzoyl)-L-glutamate, followed by hydrolysis [].
Anticonvulsant Activity: Isomers of 4-[(dimethylphenyl)amino]-4-oxobut-2-enoic acid have been explored for their potential anticonvulsant activity using Maximum Electro-Shock Test (MEST) and Pentylenetetrazole test (PTZ) [].
Anticancer Activity: Compounds like N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]- benzoyl]-L-glutamic acid (5-DACTHF) and its analogs have shown potential as anticancer agents by inhibiting enzymes involved in purine biosynthesis, like glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase) [].
Antibacterial Activity: Some derivatives, like those containing the 4-amino-3-methyl-1,2,4-triazole-5-thione moiety, have been investigated for their antibacterial activity [].
Anti-inflammatory Activity: Substituted N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides, structurally related to the compound , have exhibited promising anti-inflammatory properties in rat models of acute formalin-induced paw edema [].
Treatment of Rheumatoid Arthritis: Compounds like 4-amino-N’-(benzoyloxy)-N-(2,4- dimethylphenyl)-1,2,5-oxadiazole- 3-carboximidamide have shown potential for treating rheumatoid arthritis by inhibiting human dihydrofolate reductase (DHFR) [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6